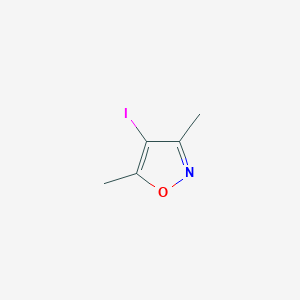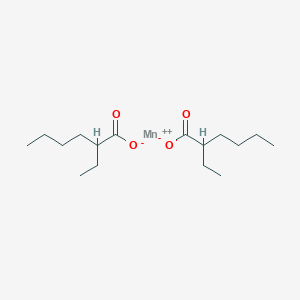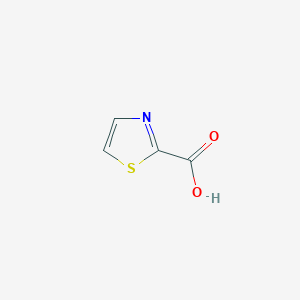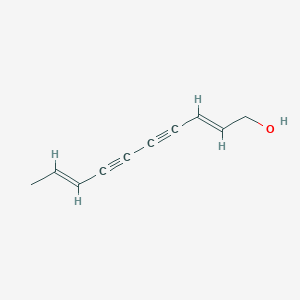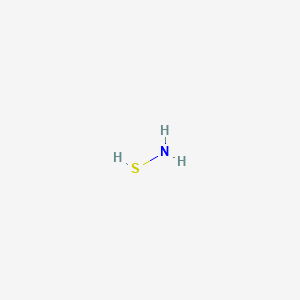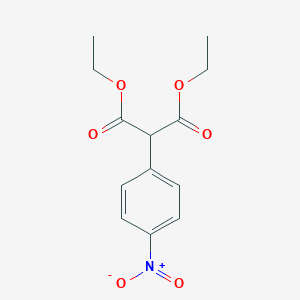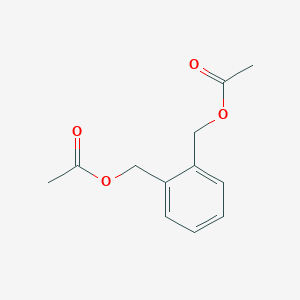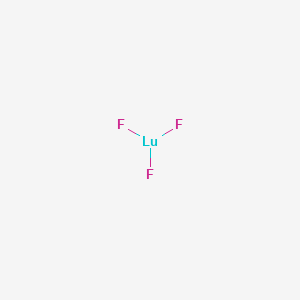
Tungstate de lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium tungstate (Li2WO4) is a compound of lithium and tungsten, and is used as a reagent in a wide range of scientific and industrial applications. It is a colorless crystalline solid which is soluble in water and inorganic acids. Li2WO4 is a very important material in the fields of chemistry, physics, and materials science, and has been used for decades in laboratory experiments and industrial processes.
Applications De Recherche Scientifique
Densification et conductivité des conducteurs d'ions lithium phosphate
Le tungstate de lithium est rapporté comme un adjuvant de frittage efficace pour réduire la température de frittage de l'un des conducteurs d'ions lithium à l'état solide les plus courants, Li1.5Al0.5Ti1.5(PO4)3 (LATP). Il réduit considérablement la température de frittage et donne une conductivité ionique très élevée .
Développement de batteries à l'état solide
Le this compound est utilisé dans le développement de batteries à l'état solide à base de LATP. Les améliorations du traitement et des performances font du Li2WO4 un adjuvant de frittage prometteur pour cette application .
Applications électrochimiques
Les nanomatériaux à base de tungstate de métal de transition, y compris le this compound, sont devenus l'un des points chauds de la recherche en électrochimie en raison de leurs ressources naturelles abondantes, de leurs faibles coûts et de leur respect de l'environnement. Ils ont un potentiel important pour diverses applications électrochimiques, telles que les supercondensateurs, les batteries Li-ion, les batteries Na-ion, la détection électrochimique et l'électrocatalyse .
Stockage d'énergie
Les nanomatériaux à base de this compound sont explorés pour des dispositifs électrochimiques à hautes performances. Leurs propriétés uniques les rendent adaptés aux applications de stockage d'énergie .
Mécanisme D'action
Target of Action
Lithium tungstate (Li2WO4) is an inorganic compound that features the tetrahedral WO4^2− anion Lithium ions have been shown to interact with various targets, including enzymes that have magnesium as a co-factor .
Mode of Action
Lithium ions have been found to exert their effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . For instance, lithium has been shown to change the inward and outward currents of glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .
Biochemical Pathways
Lithium ions have been found to affect several biochemical pathways. For instance, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice .
Result of Action
Lithium ions have been found to have neuroprotective effects . Lithium tungstate is used to produce high-density aqueous polytungstate (metatungstate) solutions . These solutions are often used in the separation of minerals and other solids .
Action Environment
The action of lithium tungstate can be influenced by environmental factors such as temperature and pressure. For instance, the solid undergoes phase transitions at high pressures, such that the coordination geometry at tungsten becomes octahedral . Lithium tungstate is a white solid that is soluble in water , and its solubility can be influenced by the temperature of the water .
Orientations Futures
Enhanced battery technologies are poised to further expand voltage windows and harness conversion or metal electrodes to elevate energy density, thereby magnifying the significance of cell formation in the battery realm . Despite its critical importance, even the understanding of the formation process of conventional LIBs is still incomplete due to numerous influencing factors .
Propriétés
| { "Design of the Synthesis Pathway": "Lithium tungstate can be synthesized by the reaction of lithium hydroxide and tungstic acid.", "Starting Materials": [ "Lithium hydroxide", "Tungstic acid" ], "Reaction": [ "Dissolve lithium hydroxide in water to form a solution.", "Add tungstic acid to the solution and stir until the solid is completely dissolved.", "Heat the solution to 80-100°C and maintain the temperature for 1-2 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with distilled water and dry it in an oven at 100-120°C.", "The resulting product is lithium tungstate." ] } | |
Numéro CAS |
13568-45-1 |
Formule moléculaire |
LiOW |
Poids moléculaire |
206.8 g/mol |
Nom IUPAC |
dilithium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/Li.O.W |
Clé InChI |
BAEKJBILAYEFEI-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].[O-][W](=O)(=O)[O-] |
SMILES canonique |
[Li].O=[W] |
Autres numéros CAS |
13568-45-1 |
Origine du produit |
United States |
Q & A
Q1: What is the molecular formula, weight, and crystal structure of lithium tungstate?
A1: Lithium tungstate has the molecular formula Li₂WO₄ and a molecular weight of 295.74 g/mol []. At room temperature, it typically crystallizes in an orthorhombic structure [, ], although other polymorphs may exist.
Q2: What spectroscopic techniques are useful for characterizing lithium tungstate?
A2: Infrared (IR) and Raman spectroscopy are valuable tools for analyzing lithium tungstate. These techniques provide insights into its vibrational modes, which are influenced by factors like alkali ion ordering []. Additionally, X-ray photoelectron spectroscopy (XPS) has been used to study radiation damage effects on Li₂WO₄ [].
Q3: How does the heat capacity of lithium tungstate behave over a wide temperature range?
A3: The heat capacity of Li₂WO₄ has been measured from extremely low temperatures up to 997 K [, , ]. Importantly, no phase transitions were observed within this range [, ].
Q4: What is the significance of studying the lattice energy of lithium tungstate?
A4: The lattice energy provides valuable insights into the stability and bonding strength within the crystal lattice. Research has shown a correlation between lattice energies and the scintillation properties of Li₂WO₄ crystals, highlighting their potential in radiation detection [].
Q5: Is lithium tungstate compatible with other materials in high-temperature applications?
A5: Studies on phase equilibria involving Li₂WO₄ and components like V₂O₅ and NaBr indicate the formation of eutectic systems and complex compounds []. These findings suggest potential applications in high-temperature thermal batteries and as electrolytes for electrochemical deposition.
Q6: Can lithium tungstate undergo degradation in specific environments?
A6: Research suggests that the formation of lithium tungstate can be detrimental in some applications. For instance, in electrochromic devices using amorphous WO₃ films, Li₂WO₄ formation during lithium intercalation has been linked to performance degradation [].
Q7: Does lithium tungstate exhibit catalytic activity?
A7: While the provided research doesn't directly investigate the catalytic properties of Li₂WO₄ itself, the study on lithium-tungstate-borate glasses using Raman spectroscopy indicates the presence of different tungstate complexes []. This finding suggests potential catalytic applications for these materials.
Q8: How is lithium tungstate relevant to lithium-ion batteries?
A8: Li₂WO₄ has been explored as a coating material for lithium-ion battery cathodes. Studies demonstrate that coating LiNi₀.₆Co₀.₂Mn₀.₂O₂ cathodes with Li₂WO₄ enhances both cycle and rate performance, especially under high voltage conditions []. This improvement is attributed to the formation of a stable cathode/electrolyte interface film.
Q9: What is the role of lithium tungstate in solid-state electrolytes?
A9: Li₂WO₄, being a flexible material with high ionic conductivity, shows promise as a surface modification layer in solid-state electrolytes for all-solid-state lithium batteries [, ]. It improves interfacial contact within the electrolyte, leading to lower resistance and enhanced battery performance.
Q10: Has lithium tungstate been investigated for biological applications?
A10: Research suggests that lithium tungstate may have potential in neuroprotection. A study found that Li₂WO₄ can inhibit the secretion of amyloid beta-protein 1-42 (Aβ₁₋₄₂) in a cellular model and exhibit neuroprotective effects on mouse cortical neurons [].
Q11: Are there any environmental concerns associated with lithium tungstate?
A11: While the provided research doesn't directly address the environmental impact of Li₂WO₄, it emphasizes the significance of crystal growth techniques that minimize waste []. This highlights the importance of considering environmental factors in material synthesis and application.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



